2-((2-(m-Tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic acid
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Overview
Description
2-((2-(m-Tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic acid is a complex organic compound featuring a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(m-Tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as copper or palladium, and may involve steps like cyclization, alkylation, and thiolation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((2-(m-Tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, such as halides or alkyl groups .
Scientific Research Applications
2-((2-(m-Tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-((2-(m-Tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modifying their activity. Pathways involved might include signal transduction pathways or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives and thioacetic acid derivatives. Examples might include:
2-arylbenzothiazoles: Known for their pharmacological properties.
5-amino-pyrazoles: Used in the synthesis of various heterocyclic compounds.
Uniqueness
What sets 2-((2-(m-Tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic acid apart is its specific combination of a quinazoline core with a thioacetic acid moiety, which provides unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[[2-(3-methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-5-4-6-12(9-11)16-18-14-8-3-2-7-13(14)17(19-16)22-10-15(20)21/h4-6,9H,2-3,7-8,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLZCMXEOZOHIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(CCCC3)C(=N2)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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